2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Description
2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at producing antimicrobial agents. While the specific chemical mentioned was not directly synthesized, related compounds with similar structures showed promising antibacterial and antifungal activities, suggesting potential applications for the chemical as part of broader antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antioxidant and Anti-inflammatory Applications
Research by Nayak et al. (2014) into a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrated significant DPPH radical scavenging activity along with analgesic and anti-inflammatory effects. This study suggests that derivatives of the compound could be explored for their potential in antioxidant and anti-inflammatory treatments, contributing to the development of new pharmacological agents (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Anticancer Applications
Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This highlights the potential for chemicals like 2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide to serve as building blocks in creating effective anticancer agents (Gomha, Salah, & Abdelhamid, 2014).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-27(25,26)19-11-10-17(22-23-19)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSQNLTHGSPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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